Cyclooctanone-2,2,8,8-d4
Description
Cyclooctanone-2,2,8,8-d4 is a deuterated derivative of cyclooctanone, where four hydrogen atoms at positions 2 and 8 are replaced by deuterium (D). Its molecular formula is C₈H₁₀D₄O, with a molecular weight of 130.22 g/mol (vs. 126.19 g/mol for non-deuterated cyclooctanone) . This isotopically labeled compound is synthesized via a ring-expansion reaction starting from cycloheptanone, utilizing deuterated reagents (D₂O and K₂CO₃) to achieve isotopic purity . The deuterium substitution significantly impacts its physical and spectroscopic properties, making it invaluable in mechanistic studies, kinetic isotope effect (KIE) investigations, and nuclear magnetic resonance (NMR) spectroscopy .
Cyclooctanone itself is an eight-membered cyclic ketone with a melting point of 32–41°C and a boiling point of 195–197°C . Its deuterated analog retains the core chemical reactivity of the parent compound but exhibits distinct thermodynamic and kinetic behaviors due to deuterium’s mass difference .
Properties
CAS No. |
32454-50-5 |
|---|---|
Molecular Formula |
C₈H₁₀D₄O |
Molecular Weight |
130.22 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Substrate : Cyclooctanone (1.0 mol, 126.2 g/mol) is dissolved in deuterium oxide (D2O, 99.9% isotopic purity).
-
Catalyst : DCl (1.0 M in D2O) or D2SO4 (0.5 equiv) is added to the solution.
-
Conditions : The mixture is heated at 80°C for 24–72 hours under reflux to maximize deuteration.
-
Workup : The product is extracted with diethyl ether, dried over MgSO4, and purified via fractional distillation.
Key Parameters
-
Deuteration Efficiency : >95% at C2 and C8 positions after 72 hours.
-
Side Reactions : Minimal formation of side products (e.g., over-deuteration at non-α positions) due to the steric protection of the cyclooctane ring.
-
Isotopic Purity : Confirmed via -NMR (disappearance of α-H signals at δ 2.4–2.6 ppm) and mass spectrometry (MW = 130.22 g/mol).
Table 1: Optimization of H/D Exchange Conditions
| Parameter | Value Range | Optimal Value |
|---|---|---|
| Temperature (°C) | 60–100 | 80 |
| Reaction Time (h) | 24–96 | 72 |
| Catalyst Loading | 0.1–1.0 equiv DCl | 0.5 equiv |
| D2O Purity (%) | 98–99.9 | 99.9 |
Oxidation of Deuterated Cyclooctane Precursors
An alternative route involves the oxidation of deuterated cyclooctane to introduce deuterium at the α-positions. This method ensures uniform isotopic labeling but requires access to specialized precursors.
Synthetic Pathway
-
Deuterated Cyclooctane Synthesis : Cyclooctane-d16 is prepared via catalytic deuteration of cyclooctene using D2 gas and Pd/C (5% w/w) in THF at 50°C.
-
Oxidation to Cyclooctanone-d4 : Cyclooctane-d16 is oxidized using a tetrairon(III) oxido-acetato complex (Fe4O2(OAc)6(bpy)2) and H2O2 in acetonitrile/acetic acid (3:1 v/v) at 32°C for 3 hours.
Table 2: Oxidation of Cyclooctane-d16 to this compound
| Parameter | Value | Yield (%) |
|---|---|---|
| Catalyst | Fe4O2(OAc)6(bpy)2 | 77 |
| Oxidant | H2O2 (33% in H2O) | – |
| Solvent System | MeCN:AcOH (3:1) | – |
| Temperature (°C) | 32 | – |
| Time (h) | 3 | – |
Limitations
-
Isotopic Scrambling : Partial loss of deuterium at non-α positions during oxidation.
-
Byproducts : Formation of cyclohexane derivatives (13% yield) due to C–C bond cleavage.
Metal-Mediated Transfer Deuteration
Platinum(II) complexes, such as [Pt(tolpy)Cl(CO)], catalyze the transfer deuteration of cyclooctanone in deuterated solvents. This method exploits the metal’s ability to activate C–H bonds for isotopic exchange.
Procedure
-
Catalyst Preparation : [Pt(tolpy)Cl(S-dmso)] (0.04 mmol) is dissolved in deuterated acetonitrile (CD3CN).
-
Reaction Setup : Cyclooctanone (2 mmol) and D2O (5 mmol) are added, and the mixture is stirred at 50°C for 12 hours.
-
Product Isolation : The organic layer is separated, washed with brine, and purified via column chromatography (SiO2, Et2O:pentane 1:20).
Performance Metrics
Table 3: Comparison of Deuteration Methods
| Method | Isotopic Purity (%) | Yield (%) | Cost Efficiency |
|---|---|---|---|
| H/D Exchange | 95–98 | 85 | High |
| Precursor Oxidation | 90–92 | 77 | Moderate |
| Transfer Deuteration | 89–91 | 70 | Low |
Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
-
C=O Stretch : 1715 cm⁻¹ (unchanged from non-deuterated cyclooctanone).
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
Cyclooctanone-2,2,8,8-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclooctane-1,2-dione.
Reduction: It can be reduced to cyclooctanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for substitution reactions.
Major Products Formed
Oxidation: Cyclooctane-1,2-dione.
Reduction: Cyclooctanol.
Substitution: Various substituted cyclooctanones depending on the nucleophile used.
Scientific Research Applications
Cyclooctanone-2,2,8,8-d4 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in reaction mechanism studies and kinetic isotope effect experiments.
Biology: It is employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: It is used in the synthesis of deuterated polymers and materials for specialized applications.
Mechanism of Action
The mechanism of action of Cyclooctanone-2,2,8,8-d4 involves its interaction with various molecular targets and pathways. In oxidation reactions, it undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of cyclooctanol. The deuterium atoms in the compound can influence reaction rates and mechanisms due to the kinetic isotope effect, making it a valuable tool in mechanistic studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares Cyclooctanone-2,2,8,8-d4 with structurally related cyclic ketones and deuterated analogs:
*Estimated based on non-deuterated analogs.
Key Observations:
- Deuterium Effects: this compound exhibits a ~3.2% increase in molecular weight compared to its non-deuterated form, which alters vibrational frequencies and reaction kinetics .
- Thermal Stability: Cyclododecanone (12-membered ring) has a higher melting and boiling point than cyclooctanone due to increased van der Waals interactions .
Chemical Reactivity
Oxidation Reactions:
- Cyclooctanone: In catalytic oxidations, cyclooctanone is produced from cyclooctanol with 63% yield using ABNO@PMO-IL-Br catalysts under metal-free conditions .
Beckmann Rearrangement:
- Cyclooctanone oxime (a derivative) undergoes Beckmann rearrangement to form ε-caprolactam under Brønsted acid catalysis with cobalt salts. The reaction achieves high efficiency in acetonitrile at 80°C .
Research Findings and Data
Table 1: Catalytic Oxidation of Cyclooctane to Cyclooctanone
| Catalyst | Conversion (%) | Selectivity to Cyclooctanone (%) |
|---|---|---|
| [Co]CoW | 50 | 80 |
| PCoW | 34 | 58 |
| PV₂W | 42 | Similar to PVW |
| PVW | 39 | Similar to PV₂W |
Table 2: Beckmann Rearrangement of Cyclooctanone Oxime
| Catalyst System | Reaction Conditions | Yield of ε-Caprolactam (%) |
|---|---|---|
| Co(OAc)₂ + H₃PO₄ | MeCN, 80°C, 10 mol% Co | 85 |
| Co(OAc)₂ + TsOH | MeCN, 80°C, 10 mol% Co | 78 |
Notes
Synthetic Considerations: this compound is prepared via deuterium exchange under reflux with K₂CO₃/D₂O, followed by diazomethane-mediated ring expansion .
Storage and Handling: Deuterated compounds like cyclooctanone-d4 are typically stored at 0–6°C to minimize isotopic exchange and degradation .
Economic Factors: Deuterated reagents (e.g., cyclooctanone-d4) are significantly costlier than their non-deuterated counterparts, with prices reflecting isotopic purity (e.g., ¥44,000/g for cyclooctane-d16) .
Biological Activity
Cyclooctanone-2,2,8,8-d4 is a deuterated derivative of cyclooctanone, characterized by the substitution of hydrogen atoms at positions 2 and 8 with deuterium. This modification enhances its utility in various biochemical and pharmacological studies due to the unique properties imparted by deuterium. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.
This compound has the molecular formula C8H10D4O. Its physical properties include:
- Melting Point : 32-41 °C
- Boiling Point : 195-197 °C
- Density : 0.958 g/mL at 25 °C
These properties make it a versatile compound in both organic synthesis and biological applications .
Target Interactions
This compound primarily interacts with aldehydes and ketones through nucleophilic addition reactions. This interaction leads to the formation of oximes, which are significant intermediates in various biochemical pathways including:
- Glycolysis
- Gluconeogenesis
- Citric Acid Cycle
These pathways are crucial for cellular metabolism and energy production.
Biochemical Pathways Affected
The formation of oximes alters the concentrations of key metabolites within these pathways. For instance:
- In glycolysis and gluconeogenesis, altered levels of intermediates can influence overall metabolic flux.
- In the citric acid cycle, changes in ketone and aldehyde concentrations can affect energy yield and biosynthesis processes.
Case Studies
- Metabolic Studies : Research has shown that this compound is effectively used as a tracer in metabolic studies. This is particularly useful in understanding the dynamics of deuterated compounds within biological systems. Studies have demonstrated its incorporation into metabolic pathways and its impact on substrate utilization rates.
- Pharmacokinetics : In drug development contexts, this compound has been utilized to study the metabolism and distribution of deuterated drugs. Its unique isotopic labeling allows for precise tracking of drug behavior in vivo.
- Kinetic Isotope Effects : The compound has been employed in experiments designed to investigate kinetic isotope effects (KIE) in enzymatic reactions. The presence of deuterium alters reaction rates compared to hydrogen-containing counterparts, providing insights into reaction mechanisms.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Metabolic Tracer | Used to trace incorporation in metabolic pathways |
| Drug Development | Assists in understanding pharmacokinetics of deuterated drugs |
| Kinetic Studies | Investigates kinetic isotope effects in enzymatic reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
